molecular formula C13H16O2 B14599614 1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 59744-45-5

1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene

Katalognummer: B14599614
CAS-Nummer: 59744-45-5
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: BAFJVBDHAZSCTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative, such as anisole (methoxybenzene).

    Allylation: The methoxybenzene undergoes allylation using allyl bromide in the presence of a base like potassium carbonate.

    Etherification: The resulting product is then subjected to etherification with another equivalent of allyl bromide under similar conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxy and allyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Saturated ethers or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying the effects of aromatic ethers on biological systems.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Wirkmechanismus

The mechanism of action of 1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The allyl and methoxy groups could play a role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anisole (Methoxybenzene): Lacks the allyl groups, making it less reactive in certain chemical reactions.

    Allylbenzene: Lacks the methoxy group, which affects its chemical properties and reactivity.

    Eugenol (4-Allyl-2-methoxyphenol): Contains both methoxy and allyl groups but also has a hydroxyl group, giving it different chemical and biological properties.

Uniqueness

1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of both methoxy and allyloxy groups on the benzene ring

Eigenschaften

CAS-Nummer

59744-45-5

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

1-methoxy-2-prop-2-enoxy-3-prop-2-enylbenzene

InChI

InChI=1S/C13H16O2/c1-4-7-11-8-6-9-12(14-3)13(11)15-10-5-2/h4-6,8-9H,1-2,7,10H2,3H3

InChI-Schlüssel

BAFJVBDHAZSCTI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1OCC=C)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.